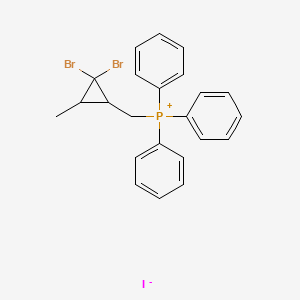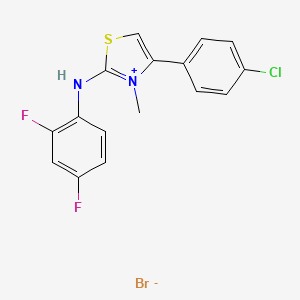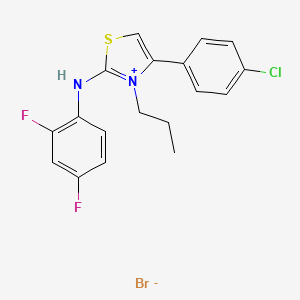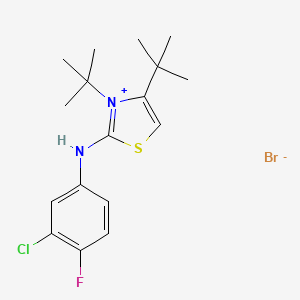
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde
Descripción general
Descripción
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7FO3 . It is an aryl fluorinated building block .
Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde is 170.14g/mol . The exact molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Applications of Vanillin and Related Compounds
Vanillin, a closely related compound, serves as an important intermediate in the pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods offer insights into potential applications of structurally similar compounds like "5-Fluoro-2-hydroxy-3-methoxybenzaldehyde" in creating fragrances, flavors, and pharmaceutical intermediates (Tan Ju & Liao Xin, 2003).
Fluorinated Compounds in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are essential in treating various cancers, indicating the significant role fluorine substitution plays in developing therapeutic agents. This background underscores the importance of fluorinated compounds in medical research and treatment strategies (C. Heidelberger & F. Ansfield, 1963). Studies and clinical use of fluorinated pyrimidines highlight their application in palliative care for patients with advanced cancer, particularly tumors in the breast and gastrointestinal tract.
Catalytic Oxidation and Chemical Transformations
The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, provides insight into the utilization of specific chemical groups and substitutions for synthesizing valuable chemical intermediates. This research could suggest analogous processes applicable to fluorine-substituted compounds for generating industrially and pharmaceutically relevant materials (V. Tarabanko & N. Tarabanko, 2017).
Fluorine's Role in Drug Design and Pharmacology
The unique properties of fluorine atoms in modifying the biological activity of pharmaceuticals are well-documented. Fluorine substitution can influence drug potency, selectivity, and metabolic stability, indicating the potential for "5-Fluoro-2-hydroxy-3-methoxybenzaldehyde" to serve as a precursor or active moiety in drug development (M. Hird, 2007).
Propiedades
IUPAC Name |
5-fluoro-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIUXLABHLEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)

![2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile](/img/structure/B3043342.png)


![2-(3,5-Dichloroanilino)-4-[3,5-di(trifluoromethyl)phenyl]-3-ethyl-1,3-thiazol-3-ium bromide](/img/structure/B3043345.png)

![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)

![3-(Tert-butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043349.png)

